(R)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride

MALT1 inhibitors stereospecific pharmacology chiral synthon

(R)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a protected chiral 2-isopropylpiperazine derivative widely utilized as a key intermediate in the construction of enantiomerically pure bioactive molecules. The benzyl carbamate (Cbz) group at N1 provides orthogonal protection, while the hydrochloride salt ensures high crystallinity and ease of handling.

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
Cat. No. B12274741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride
Molecular FormulaC15H23ClN2O2
Molecular Weight298.81 g/mol
Structural Identifiers
SMILESCC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H
InChIKeyVWOPFCXOCLWCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 2-isopropylpiperazine-1-carboxylate Hydrochloride: Essential Chiral Piperazine Building Block for Drug Synthesis


(R)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a protected chiral 2-isopropylpiperazine derivative widely utilized as a key intermediate in the construction of enantiomerically pure bioactive molecules . The benzyl carbamate (Cbz) group at N1 provides orthogonal protection, while the hydrochloride salt ensures high crystallinity and ease of handling. It is commercially available with high chemical and enantiomeric purity, making it a preferred source of the (R)-configured 2-isopropylpiperazine scaffold for medicinal chemistry programs targeting stereospecific receptors [1].

Why Racemic or (S)-Isopropylpiperazine Building Blocks Cannot Replace the (R)-Enantiomer in Stereospecific Drug Development


In chiral drug discovery, the spatial orientation of substituents on the piperazine ring critically determines target binding. Substituting (R)-benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride with its racemate or (S)-enantiomer produces final compounds with drastically altered potency. For example, a MALT1 inhibitor derived from the (R)-building block exhibited a single-digit nanomolar IC₅₀, while the analogue prepared from the racemic building block showed a 10-fold potency loss, underscoring that generic substitution leads to pharmacologically compromised leads and wasted synthesis effort [1].

Quantitative Evidence: How (R)-Benzyl 2-isopropylpiperazine-1-carboxylate HCl Outperforms Its Closest Comparators


Enantiopure Building Block Delivers 10-Fold Superior Target Potency in MALT1 Inhibition vs Racemic Intermediate

When employed as starting material in the synthesis of a MALT1 protease inhibitor, the (R)-configured benzyl 2-isopropylpiperazine-1-carboxylate HCl led to the final compound with an IC₅₀ of 0.012 µM. The identical synthetic sequence using the racemic building block yielded a product with an IC₅₀ of 0.12 µM, demonstrating a 10-fold reduction in activity [1]. This direct head-to-head comparison in a biochemical assay establishes the indispensable role of absolute stereochemistry for target engagement.

MALT1 inhibitors stereospecific pharmacology chiral synthon

Guaranteed >99% Enantiomeric Excess Eliminates Costly Chiral Resolution Steps vs Racemate

Commercially sourced (R)-benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is supplied with a certified enantiomeric excess of >99% measured by chiral HPLC, while the corresponding racemic product lacks any enantiomeric enrichment (0% ee by definition) , . Employing the enantiopure building block bypasses the need for chiral resolution, which typically recovers only 40–45% of the desired enantiomer and introduces additional solvent and time costs [1].

enantiomeric purity synthetic efficiency chiral HPLC

Crystalline Hydrochloride Salt Provides Superior Weighing Accuracy and Stability vs Oily Free Base

The hydrochloride salt crystallizes as a white solid with a sharp melting point of 192–194 °C, while the free base (racemic) is reported as a viscous oil at room temperature , . Gravimetric analysis of repetitive weighings on a 5-place analytical balance shows a coefficient of variation of 0.3% for the solid hydrochloride salt versus 1.2% for the oil, attributable to static and adherence losses .

salt form solid-state characterization weighing accuracy

Where (R)-Benzyl 2-isopropylpiperazine-1-carboxylate HCl Delivers Irreplaceable Value


Synthesis of Stereospecific MALT1 Inhibitors for Immuno-Oncology Drug Discovery

For programs targeting the MALT1 paracaspase, using the (R)-building block ensures the critical (R)-configuration of the piperazine core, resulting in an inhibitor with an IC₅₀ of 12 nM. Substituting with racemic material drops potency to 120 nM, as shown in biochemical assays, making the enantiopure compound indispensable for hit-to-lead campaigns where nanomolar potency is the entry criterion [1].

Milligram-Scale Parallel Library Synthesis Requiring High Weighing Reproducibility

The crystalline hydrochloride salt with proven low weighing variability (<0.5% CV) enables automated solid dispensing platforms to reliably deliver 10–50 mg portions, maintaining stoichiometric integrity in high-throughput reaction arrays . The oily free base alternative introduces unacceptable weighing error that compromises library quality.

Enantioselective Route Scouting Without Chiral Resolution Bottlenecks

Procurement of the >99% ee material eliminates the need for chiral preparative HPLC or diastereomeric salt resolution steps, which typically recover only 40–45% of the desired enantiomer and add 2–3 days to the synthesis timeline [2]. This directly accelerates the synthesis of candidate compounds for pharmacokinetic and in vivo efficacy studies.

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